molecular formula C18H21NO5 B105272 Pretazettine CAS No. 17322-84-8

Pretazettine

Cat. No.: B105272
CAS No.: 17322-84-8
M. Wt: 331.4 g/mol
InChI Key: KLJOYDMUWKSYBP-YNBLHMCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pretazettine is a bioactive isoquinoline alkaloid belonging to the Amaryllidaceae family, first isolated from Narcissus species . This naturally occurring compound features a complex 2-benzopyrano[3,4-c]indole skeleton with a defined stereochemistry, as represented by its molecular formula C18H21NO5 and molecular weight of 331.4 g/mol . Research Applications and Value this compound has demonstrated significant potential in pharmacological research, particularly in oncology. It exhibits potent antiproliferative effects against a range of cancer cell lines, including drug-resistant models such as glioblastoma, melanoma, uterine sarcoma, and non-small-cell lung cancer . A key research value of this compound lies in its ability to synergize with conventional chemotherapeutic agents like paclitaxel, potentially helping to overcome multi-drug resistance (MDR) in cancers . Its promising activity against Lewis lung carcinoma in mice, a model known for its resistance to standard chemotherapy, further underscores its research significance . Beyond oncology, this compound has also been investigated for its antiviral properties , with studies noting activity against HIV, potentially through the inhibition of reverse transcriptase . Other reported activities from related alkaloids include anticholinergic, immunosuppressive, and analgesic effects . Mechanism of Action The primary mechanism by which this compound exerts its biological effects is through the inhibition of eukaryotic protein synthesis . This inhibition is a likely contributor to its cytostatic and anticancer actions. Its ability to inhibit protein synthesis may also underpin its observed synergy with other cytotoxic drugs, potentially sensitizing resistant cancer cells to treatment . Handling and Stability Note for Researchers Researchers should note that this compound is chemically labile and can rearrange to its artifact, tazettine, under basic conditions or upon standing in aqueous solution . It is recommended to use anhydrous, slightly acidic conditions during extraction and handling to preserve its structural integrity for experimental purposes . Disclaimer: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJOYDMUWKSYBP-YNBLHMCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4[C@@H](O2)O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938345
Record name 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17322-84-8
Record name Pretazettine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17322-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pretazettine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017322848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pretazettine can be synthesized through oxidative cleavage and ring reconstruction methods. The synthesis starts from a common intermediate, keto aldehyde, obtained by oxidative cleavage of a carbocyclic ring present in previously synthesized tetracyclic compounds. Subsequent closure of a new heterocyclic ring using different methods leads to products with structural cores found in naturally occurring alkaloids such as this compound .

Industrial Production Methods: Industrial production of this compound involves the large-scale isolation of alkaloids from plants like Narcissus tazetta. The process includes extraction, purification, and structural elucidation using various spectroscopic techniques .

Chemical Reactions Analysis

Types of Reactions: Pretazettine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction of this compound involves the conversion of its functional groups to less oxidized forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .

Scientific Research Applications

Anticancer Applications

Pretazettine has demonstrated significant anticancer activity across various studies. Its mechanisms and effects have been evaluated in several cancer models, particularly against drug-resistant forms.

  • Mechanism of Action : this compound's anticancer effects are believed to stem from its ability to inhibit eukaryotic protein synthesis. This action has been shown to enhance the efficacy of standard chemotherapeutic agents such as adriamycin and methotrexate in murine models of cancer, particularly Lewis lung carcinoma, which is known for its resistance to conventional treatments .
  • Case Studies :
    • In a study involving glioblastoma and melanoma cell lines, this compound exhibited antiproliferative effects, significantly reducing cell viability even in drug-resistant variants .
    • Another investigation highlighted this compound's synergistic effects with paclitaxel against non-small-cell lung cancer cells, indicating its potential to overcome multidrug resistance .

Antiviral Activity

Research has also pointed to this compound's antiviral properties. It has shown efficacy against specific viral infections:

  • Rauscher Virus : this compound was effective in prolonging the lifespan of leukemic mice infected with the Rauscher virus. Compared to its isomer tazettine, this compound required lower doses to exhibit antiviral activity, suggesting a more favorable therapeutic profile .

Other Therapeutic Potentials

Beyond its anticancer and antiviral applications, this compound has shown promise in other areas:

  • Antiparasitic Properties : While studies indicate modest antiplasmodial activity against malaria parasites, further research is needed to elucidate its full potential in this area .
  • Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties due to its structural similarities with other known neuroprotective alkaloids. However, detailed investigations are required to confirm these effects .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationStudy FocusKey Findings
AnticancerGlioblastoma & MelanomaSignificant antiproliferative effects against drug-resistant cells
Lewis Lung CarcinomaSynergizes with chemotherapy agents like adriamycin
AntiviralRauscher VirusProlongs lifespan in leukemic mice; effective at lower doses than tazettine
AntiparasiticMalariaModest activity observed; requires further study
NeuroprotectivePotential neuroprotective effectsNeeds more detailed investigation

Mechanism of Action

Pretazettine exerts its effects primarily through the inhibition of protein synthesis. It binds to ribosomal RNA and interferes with the translation process, leading to the inhibition of protein synthesis. This mechanism is particularly effective against cancer cells and viruses. This compound also inhibits the activity of reverse transcriptase, making it a potent antiviral agent .

Comparison with Similar Compounds

Table 1: Structural Features of Pretazettine and Related Alkaloids

Compound Core Structure Key Functional Groups C-8 Configuration Natural/Artifact
This compound 2-Benzopyrano[3,4-c]indole C-8 hydroxyl, C-6 methoxy S-configuration Natural
Tazettine 2-Benzopyrano[3,4-c]indole C-6a hydroxyl, C-6 methoxy - Artifact
Jonquailine This compound-type C-8 hydroxyl, C-6 methoxy R-configuration Natural
Haemanthamine Crinine-type C-11 hydroxyl, C-3 methoxy - Natural
  • Tazettine : Lacks the C-8 hydroxyl group due to rearrangement during extraction. This absence renders it biologically inactive in anticancer assays .
  • Jonquailine : A C-8 epimer of this compound with an R-configuration. Despite stereochemical differences, it retains anticancer activity, highlighting the functional importance of the C-8 hydroxyl group .
  • Haemanthamine : Shares biosynthetic pathways with this compound but differs in its crinine-type skeleton and methoxy groups, leading to distinct mechanisms (e.g., ribosome inhibition) .

Biological Activity

Pretazettine, an alkaloid derived from the Amaryllidaceae family, has garnered significant attention for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to other alkaloids in the Amaryllidaceae family, such as tazettine. Unlike tazettine, which lacks significant anticancer activity, this compound has demonstrated promising effects against various cancer cell lines. Its potential therapeutic applications stem from its ability to inhibit eukaryotic protein synthesis and modulate multidrug resistance (MDR) mechanisms in cancer cells.

  • Inhibition of Protein Synthesis : this compound exhibits cytotoxic effects by inhibiting protein synthesis in cancer cells. This mechanism is crucial for its effectiveness against tumors that are resistant to conventional chemotherapy agents .
  • Multidrug Resistance Reversal : Research indicates that this compound can enhance the efficacy of chemotherapeutic agents like doxorubicin by inhibiting P-glycoprotein (P-gp), a protein that often mediates drug resistance in cancer cells. In studies, this compound significantly increased the intracellular concentration of rhodamine-123 in MDR-transfected L5178 mouse lymphoma cells .
  • Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. Morphological changes consistent with apoptosis—such as cellular shrinkage and nuclear condensation—were observed following treatment with this compound .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntiproliferativeSignificant effects against glioblastoma and melanoma
AntileukemicEffective against Rauscher leukemia
MDR ReversalIncreased efficacy of doxorubicin
Apoptosis InductionInduces apoptosis in HeLa and L5178 cells

Case Study: Anticancer Effects on Drug-Resistant Cells

In a study examining the effects of this compound on drug-resistant cancer cell lines, it was found that this compound not only inhibited cell proliferation but also enhanced the cytotoxicity of standard chemotherapy drugs. The combination treatment resulted in a marked reduction in cell viability compared to treatments with chemotherapy alone. This suggests that this compound could serve as a valuable adjunct to existing cancer therapies, particularly for patients with resistant tumors .

Q & A

Q. How can researchers ensure accurate detection of pretazettine given its instability during extraction and analysis?

this compound is prone to rearrangement into tazettine under basic conditions due to its strained cis B–D ring fusion. To mitigate this, derivatization with agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is critical. This blocks the 6-OH group, stabilizing the molecule for GC–MS/MS analysis. Comparative analysis of derivatized vs. non-derivatized extracts using retention indices and fragmentation patterns (e.g., molecular ion peaks at m/z 403 for tazettine-TMS vs. This compound-TMS) confirms its presence . Rapid extraction methods with neutral pH (e.g., methanol maceration) and avoidance of prolonged basic conditions are also recommended.

Q. What physicochemical properties of this compound are critical for designing solubility and stability assays?

this compound’s low water solubility and weak acidity (pKa ~7–8) necessitate the use of polar aprotic solvents (e.g., DMSO) for in vitro assays. Stability studies should monitor pH-dependent degradation, particularly in aqueous solutions, where it converts to tazettine. Analytical techniques like HPLC-UV or LC-MS with stability-indicating methods are essential to quantify degradation products .

Q. Which analytical techniques are most reliable for distinguishing this compound from its artifacts?

GC–MS/MS with derivatization is preferred due to its ability to differentiate this compound-TMS (m/z 388, 319) and tazettine-TMS (m/z 403, 298) via distinct fragmentation pathways. NMR spectroscopy (e.g., 1^1H and 13^{13}C) can confirm structural integrity, focusing on signals for the lactol moiety (C-8) and B–D ring fusion .

Advanced Research Questions

Q. How can experimental protocols be optimized to prevent this compound-to-tazettine conversion during pharmacological studies?

Use anhydrous, slightly acidic extraction conditions (pH 5–6) to minimize base-catalyzed rearrangement. Derivatization prior to bioassays ensures stability, as seen in studies where this compound’s anticancer activity was preserved in neutral media (e.g., MEM). Controls must include tazettine to rule out bioactivity cross-contamination .

Q. What methodological strategies address contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from unaccounted degradation during extraction or assay setup. Researchers should:

  • Validate this compound purity via GC–MS/MS and NMR before bioassays.
  • Include tazettine as a negative control to isolate this compound-specific effects.
  • Standardize cell culture media pH to prevent lactol hydrolysis .

Q. How can synthetic routes to this compound be designed to avoid structural instability?

Focus on late-stage functionalization to preserve the cis B–D ring system. For example, intramolecular crossed-Cannizzaro reactions under mild conditions (e.g., low temperature, non-aqueous solvents) can stabilize the lactol moiety. Computational modeling (DFT) of ring strain and transition states aids in predicting rearrangement pathways .

Q. What statistical approaches resolve data variability in this compound’s protein synthesis inhibition assays?

Dose-response curves should use nonlinear regression models (e.g., Hill equation) to account for synergistic effects observed in murine models. Meta-analysis of historical data (e.g., Lewis lung carcinoma studies) requires sensitivity analysis to exclude studies with inadequate stability controls .

Data Analysis and Reproducibility

Q. How should researchers handle conflicting GC–MS/MS and NMR data in this compound quantification?

Cross-validate results using orthogonal methods:

  • GC–MS/MS for derivatized samples to detect degradation products.
  • 1^1H NMR integration of diagnostic peaks (e.g., H-6 proton in this compound vs. tazettine). Discrepancies indicate either extraction artifacts or incomplete derivatization, requiring re-extraction under optimized conditions .

Q. What frameworks improve reproducibility in this compound isolation protocols?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Publish raw GC–MS/MS chromatograms and NMR spectra in supplementary materials.
  • Document extraction pH, solvent ratios, and derivatization time in detail.
  • Use open-source tools like MNova for spectral analysis standardization .

Tables for Key Methodological Comparisons

Parameter This compound-TMS (GC–MS/MS) Tazettine-TMS (GC–MS/MS)
Molecular Ion (m/z)388403
Base Peak (m/z)319 (RDA fragmentation)298 (methyl loss)
Diagnostic Fragmentsm/z 313 (Si(CH3)2OH loss)m/z 319 (RDA)
Stability in Basic MediaUnstableStable

Source: Adapted from GC–MS/MS fragmentation studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pretazettine
Reactant of Route 2
Pretazettine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.